molecular formula C11H21NO2 B2375819 Tert-butyl 3-methylpiperidine-2-carboxylate CAS No. 1703741-90-5

Tert-butyl 3-methylpiperidine-2-carboxylate

Cat. No.: B2375819
CAS No.: 1703741-90-5
M. Wt: 199.294
InChI Key: MWMHFSGRPVHGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-methylpiperidine-2-carboxylate is a chemical compound with the molecular formula C11H21NO2. It is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methylpiperidine-2-carboxylate typically involves the reaction of 3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    Starting Materials: 3-methylpiperidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: 3-methylpiperidine is added to a solution of tert-butyl chloroformate in an appropriate solvent, such as dichloromethane. The mixture is stirred for a specific period, typically 1-2 hours, to allow the reaction to proceed to completion.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified using standard techniques, such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The product is typically isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methylpiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Corresponding amines.

    Substitution: Derivatives with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Tert-butyl 3-methylpiperidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of bioactive molecules.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Tert-butyl 3-methylpiperidine-2-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 2-methylpiperidine-3-carboxylate: Similar in structure but with a different position of the methyl group.

    Tert-butyl 3-methylpiperidine-1-carboxylate: Similar but with the carboxylate group at a different position.

    Tert-butyl 4-methylpiperidine-2-carboxylate: Similar but with the methyl group at a different position.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their structures.

Properties

IUPAC Name

tert-butyl 3-methylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-8-6-5-7-12-9(8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMHFSGRPVHGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.